Physicochemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide
Physicochemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and characterization of 6-Methyl-1,2,3,4-tetrahydroquinoxaline .
Executive Summary
6-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 6639-93-6) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a piperazine ring, with a methyl substituent at the 6-position.[1][2][3][4] As a reduced derivative of quinoxaline, it serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors, serotonin agonists, and specialized dyes. This guide provides a definitive analysis of its structural dynamics, experimentally validated physicochemical constants, and synthetic protocols for researchers in medicinal and organic chemistry.
Chemical Identity & Structural Analysis
The core structure features a 1,2,3,4-tetrahydroquinoxaline scaffold.[1][5][6][7][8] Unlike its fully aromatic parent (quinoxaline), the heterocyclic ring is saturated, imparting distinct conformational flexibility and reactivity profiles.
Structural Attributes[5][6]
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Core Topology: Benzo-fused heterocycle (Benzene fused to Piperazine).[9]
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Nitrogen Character: Contains two secondary amine centers (N1 and N4) directly conjugated to the aromatic ring. This conjugation renders them "aniline-like," significantly reducing their basicity compared to aliphatic amines.
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Substitution: A methyl group at the C6 position breaks the C2v symmetry of the parent scaffold, creating distinct electronic environments for the two nitrogen atoms.
| Attribute | Detail |
| IUPAC Name | 6-Methyl-1,2,3,4-tetrahydroquinoxaline |
| CAS Number | 6639-93-6 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | Cc1ccc2NCCNc2c1 |
| InChI Key | NNGSFBDCUNKGIM-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Key Constants Table
| Property | Value / Range | Source/Note |
| Physical State | Brown solid (crystalline) or viscous liquid | Dependent on purity/isolation method [1]. |
| Melting Point | 99.1 – 102.2 °C | Experimental (recrystallized) [1, 2].[5][7] |
| Boiling Point | ~287.5 °C (at 760 mmHg) | Predicted based on vapor pressure models. |
| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc | Low solubility in water due to lipophilicity. |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Predicted (Consensus LogP). |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Est. based on N-alkyl aniline analogs. |
| Polar Surface Area (PSA) | 24.06 Ų | Topological PSA (2 × secondary amines). |
| H-Bond Donors | 2 | N1-H and N4-H. |
| H-Bond Acceptors | 2 | N1 and N4 lone pairs. |
Spectral Signature (NMR)
Authentication of the compound is best achieved via ¹H NMR, which reveals the characteristic symmetry of the ethylene bridge and the aromatic substitution pattern.
¹H NMR (400 MHz, CDCl₃):
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δ 6.45 – 6.38 (m, 2H): Aromatic protons (C7-H, C8-H).
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δ 6.34 (s, 1H): Aromatic proton (C5-H, ortho to methyl).
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δ 3.40 (s, 4H): Ethylene bridge protons (C2-H₂, C3-H₂). Appears as a singlet due to rapid conformational flipping or coincidental equivalence.
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δ 3.20 (br s, 2H): Amine protons (NH), exchangeable.
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δ 2.18 (s, 3H): Methyl group protons.
¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: δ 133.9, 131.2, 128.6, 119.3, 115.6, 115.2.[6][8]
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Aliphatic Carbons: δ 41.7 (C2/C3), 20.8 (CH₃).
Synthesis & Reactivity
The most reliable route to high-purity 6-methyl-1,2,3,4-tetrahydroquinoxaline involves the reduction of the corresponding quinoxalinone or quinoxaline precursor. The "aniline-like" nitrogens are susceptible to oxidation; therefore, reactions should be conducted under an inert atmosphere.
Synthesis Pathway (Graphviz Visualization)
The following diagram illustrates the reduction of 6-methyl-3,4-dihydro-1H-quinoxalin-2-one using Lithium Aluminum Hydride (LiAlH₄), the industry-standard method for accessing the tetrahydro scaffold.
Figure 1: Reductive synthesis pathway converting the cyclic amide to the cyclic diamine.
Experimental Protocol: LiAlH₄ Reduction
Objective: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline from 6-methyl-3,4-dihydro-1H-quinoxalin-2-one [1].
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Preparation: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen (N₂).[10]
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Reagent Loading: Charge the flask with LiAlH₄ (5.30 mmol, ~200 mg) and anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (0.60 mmol, 100 mg) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 5 minutes.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 18 hours.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add:
-
0.2 mL Water
-
0.2 mL 15% NaOH solution
-
0.6 mL Water
-
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[11] Wash the pad with Ethyl Acetate (EtOAc).
-
Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient).
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Yield: Expect ~87 mg (93%) of a brown solid.
Biological & Pharmaceutical Relevance
The 1,2,3,4-tetrahydroquinoxaline motif is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and restricted diamine conformations.
-
Lipid Accumulation Inhibition: Derivatives of this scaffold have shown efficacy in inhibiting palmitate-induced lipid accumulation in HepG2 hepatocytes, suggesting potential in metabolic disorder therapeutics [1].
-
Kinase Inhibition: The N1 and N4 positions act as hydrogen bond donors/acceptors, critical for binding in the ATP-pocket of kinase enzymes.
-
Olfactory Properties: Research indicates specific olfactory characteristics, making them relevant in fragrance chemistry research [1].
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8 °C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to air oxidation (turning dark brown upon prolonged exposure).
-
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017, 2(5), 1875–1885. [Link][5]
-
Robust Cyclometallated Ir(III) Complexes for the Homogeneous Hydrogenation of N-Heterocycles. Chemical Science, 2013. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling. ACS Catalysis, 2018. [Link]
Sources
- 1. 6639-93-6 CAS Manufactory [m.chemicalbook.com]
- 2. 6639-91-4|1,2,3,4-Tetrahydroquinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 3. 1,2,3,4-TETRAHYDRO-6-METHYLQUINOXALINE | 6639-93-6 [chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of O6-alkylated preQ1 derivatives [beilstein-journals.org]
- 11. rsc.org [rsc.org]
